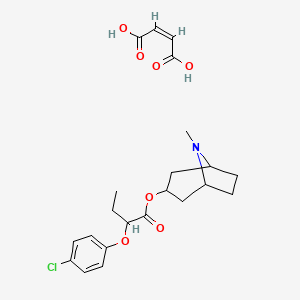
GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium(III)-2,3-naphthalocyanine chloride is a coordination compound that features a central gallium ion coordinated to a 2,3-naphthalocyanine ligand. This compound is known for its unique optical and electronic properties, making it a subject of interest in various fields of research, including materials science, chemistry, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gallium(III)-2,3-naphthalocyanine chloride typically involves the reaction of gallium chloride with 2,3-naphthalocyanine in the presence of a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as: [ \text{GaCl}_3 + \text{2,3-Naphthalocyanine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as solvent extraction, recrystallization, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Gallium(III)-2,3-naphthalocyanine chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the naphthalocyanine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other ligands in the presence of a catalyst or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium(IV) species, while reduction may produce gallium(I) species.
Scientific Research Applications
Chemistry
In chemistry, gallium(III)-2,3-naphthalocyanine chloride is used as a catalyst in various organic reactions due to its unique electronic properties. It is also studied for its potential use in the development of new materials with specific optical and electronic characteristics.
Biology and Medicine
In biology and medicine, this compound is explored for its potential use in photodynamic therapy, a treatment method that uses light-activated compounds to target and destroy cancer cells. Its strong absorption in the near-infrared region makes it suitable for deep tissue penetration.
Industry
In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism by which gallium(III)-2,3-naphthalocyanine chloride exerts its effects involves the interaction of the gallium ion with various molecular targets. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells. The molecular pathways involved include the activation of caspases and the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Gallium(III) chloride
- Gallium(III) nitrate
- Gallium(III) sulfate
Uniqueness
Gallium(III)-2,3-naphthalocyanine chloride is unique due to its strong absorption in the near-infrared region, making it particularly useful for applications requiring deep tissue penetration. Additionally, its coordination with the naphthalocyanine ligand imparts unique electronic properties that are not observed in other gallium compounds.
Properties
CAS No. |
142700-78-5 |
|---|---|
Molecular Formula |
C48H24ClGaN8 |
Molecular Weight |
817.9 g/mol |
IUPAC Name |
54-chloro-13,26,39,52,53,55,56,57-octaza-54-gallatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene |
InChI |
InChI=1S/C48H24N8.ClH.Ga/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;1H;/q-2;;+3/p-1 |
InChI Key |
NNCKENWXWWOUHN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Ga](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


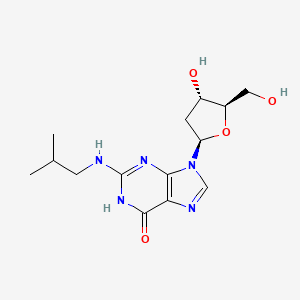
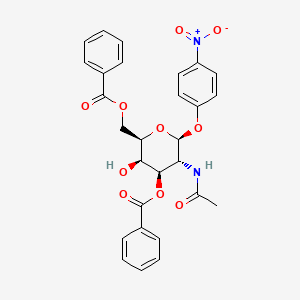
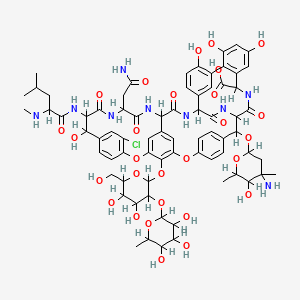

![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)
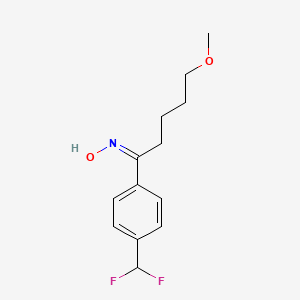
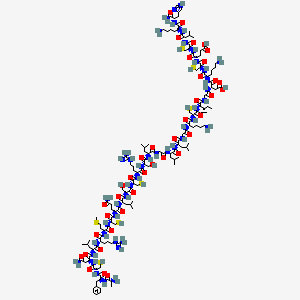
![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)
